Selenomethionine
Overview
Description
Selenomethionine is a naturally occurring amino acid that contains selenium. It is structurally similar to methionine, with selenium replacing sulfur. This compound is found in various foods, including Brazil nuts, cereal grains, soybeans, and grassland legumes. This compound is known for its antioxidant properties and its role in the formation and recycling of glutathione, a key antioxidant in many organisms .
Mechanism of Action
Target of Action
Selenomethionine (SeMet) is a naturally occurring amino acid that plays an essential role in the body as an antioxidant . The primary targets of SeMet are selenoproteins, which include Glutathione Peroxidase (GPX), Thioredoxin Reductase (TR), and Iodothyronine Deiodinase (ID) . These selenoproteins play crucial roles in various body functions such as antioxidant defense, thyroid hormone formation, and anti-inflammatory actions . A key target of SeMet regulation in renal Ischemia-Reperfusion Injury (IRI) might be selenoprotein GPX3 .
Mode of Action
SeMet interacts with its targets by getting incorporated into proteins in place of methionine . This incorporation happens during protein synthesis, where SeMet is mistakenly incorporated in place of methionine . Once absorbed by the root, SeMet rapidly assimilates to other Se forms . In vivo, SeMet plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant .
Biochemical Pathways
The this compound Cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . SeMet can effectively alleviate renal IRI by a mechanism that may be achieved by inhibiting the MAPK signaling pathway .
Pharmacokinetics
The pharmacokinetics of SeMet involve absorption, distribution, metabolism, and excretion . SeMet is mainly absorbed in the duodenum and caecum by active transport through a sodium pump . Once absorbed, SeMet is stored in the organs and tissues with variable density: 30% in the liver, 30% in muscle, 15% in the kidney, 10% in plasma, and 15% in other organs .
Result of Action
The molecular and cellular effects of SeMet’s action are significant. SeMet promotes cell viability, selenoprotein expression, and antioxidant function . It also has an impact on the transcription of selenoproteins and the production of most amino acids . SeMet may exert a protective effect against renal IRI by up-regulating GPX3, inhibiting the MAPK signaling pathway, increasing the production of antioxidants, decreasing inflammation levels, and mitigating apoptosis in renal tubular epithelial cells .
Action Environment
The action of SeMet is influenced by environmental factors. For instance, the uptake and biotransformation of SeMet in plants are sensitive to the physico-chemical properties of the soil (redox status, pH, and microbial activity) . Additionally, the uptake and translocation of SeMet were higher than those of SeOMet within 72 h, although the differences gradually narrowed with time .
Biochemical Analysis
Biochemical Properties
Selenomethionine combines with proteins in the body to form antioxidants called selenoproteins . These compounds help protect against free radicals, the unstable molecules that can cause damage to cells in your body . This compound’s antioxidant activity arises from its ability to deplete reactive oxygen species . Selenium and methionine also play separate roles in the formation and recycling of glutathione, a key endogenous antioxidant in many organisms, including humans .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it was observed that this compound increased cell viability at concentrations of 10, 25, 50, 100, and 200 µM in 24 h . In another study, with increasing this compound concentrations, cell viability first increased and then decreased at 24, 48, or 72 h posttreatment with maximum values at 0.5-μM this compound .
Molecular Mechanism
In vivo, this compound is randomly incorporated instead of methionine . This compound is readily oxidized . This compound’s antioxidant activity arises from its ability to deplete reactive oxygen species . This compound may exert a protective effect against renal IRI by up-regulating GPX3, inhibiting the MAPK signaling pathway, increased production of antioxidants, decreasing inflammation levels, mitigation of apoptosis in renal tubular epithelial cells, this reduces renal histopathological damage and protects renal function .
Temporal Effects in Laboratory Settings
Chronic dietary exposure to elevated this compound significantly reduced ventricular contractile rate, stroke volume, and cardiac output . These effects included reduced stroke volume (the volume of blood pumped in each individual cardiac contraction), decreased ventricular contractile rate, and most notably, a decrease in cardiac output (the volume of blood pumped per minute) .
Dosage Effects in Animal Models
The use of this compound in animal nutrition is expected to result in a similar increase in selenium deposition in animal tissues/products as that resulting from other sources of this compound . Studies in animal models have shown serum concentrations of T3 and selenium to be positively correlated .
Metabolic Pathways
Once in the liver, this compound follows the methionine cycle and trans-selenation pathways to produce S-adenosyl this compound, adenosyl selenohomocysteine, homocysteine, selenocystathionine and Selenocysteine .
Transport and Distribution
In enterocytes, this compound and Selenocysteine are absorbed by active transport (systems B0 and b0 + rBAT) while selenate is absorbed by passive transport (anion changers of the SLC26 gene family). After absorption, all forms of Selenium are converted to H2Se through reactions that occur in the enterocyte and transported in the blood bound LDL, VLDL (mainly) .
Subcellular Localization
Subcellular localization experiments confirmed the targeting of BpHMT2 in nucleus, cell membrane and chloroplasts . Moreover, three BpHMT2 overexpression Arabidopsis thaliana lines were confirmed to enhance plant selenium tolerance and this compound accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenomethionine can be synthesized through several methods. One common approach involves the reaction of methionine with selenium dioxide. The reaction typically occurs in an aqueous solution at elevated temperatures. Another method involves the use of selenous acid and methionine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to incorporate selenium into methionine during protein synthesis. This biotechnological approach is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Selenomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide or ozone, leading to the formation of selenoxide or selenone.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of selenoethers.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Major Products Formed:
Oxidation Products: Selenoxide, selenone
Reduction Products: Selenoethers
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Selenomethionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.
Biology: Incorporated into proteins to study their structure and function using techniques like X-ray crystallography.
Medicine: Investigated for its potential in cancer prevention and treatment due to its antioxidant properties.
Industry: Used in the production of dietary supplements to provide a bioavailable form of selenium
Comparison with Similar Compounds
Selenocysteine: Another selenium-containing amino acid, but it is incorporated into specific proteins as directed by the genetic code.
Methionine: The sulfur analog of selenomethionine, commonly found in proteins.
Uniqueness of this compound: this compound is unique due to its ability to be randomly incorporated into proteins in place of methionine, providing a means to study protein structure and function. Its antioxidant properties and role in glutathione metabolism also distinguish it from other similar compounds .
Properties
IUPAC Name |
2-amino-4-methylselanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040609 | |
Record name | Selenomethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Selenomethionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17238 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000008 [mmHg] | |
Record name | Selenomethionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17238 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Selenomethionine (SeMet) is the chemical form or major component of selenium used for cancer chemoprevention in several clinical trials. However, evidence from experimental studies indicates that SeMet has weaker anticancer effects than most other forms of selenium. ... The anticancer activity of SeMet can be enhanced by methioninase (METase), indicating that SeMet metabolites are responsible for its anticancer activity. ... Wild-type p53-expressing LNCaP human prostate cancer cells were more sensitive to cotreatment with SeMet and METase than p53-null PC3 human prostate cancer cells. SeMet and METase cotreatment significantly increased levels of superoxide and apoptosis in LNCaP cells. Cotreatment with SeMet and METase resulted in increased levels of phosphorylated p53 (Ser15), total p53, Bax, and p21(Waf1) proteins. LNCaP cells treated with SeMet and METase also showed p53 translocation to mitochondria, decreased mitochondrial membrane potential, cytochrome c release into the cytosol, and activation of caspase-9. The effects of SeMet and METase were suppressed by pretreatment with a synthetic superoxide dismutase mimic or by knockdown of p53 via RNA interference. Reexpression of wild-type p53 in PC3 cells resulted in increases in superoxide production, apoptosis, and caspase-9 activity and a decrease in mitochondrial membrane potential following cotreatment with SeMet and METase. /The/ study shows that apoptosis induced by SeMet plus METase is superoxide mediated and p53 dependent via mitochondrial pathway(s). These results suggest that superoxide and p53 may play a role in cancer chemoprevention by selenium., ... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/, Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ..., High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription. | |
Record name | SELENIUM METHIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent, hexagonal sheets or plates; metallic luster of crystals | |
CAS No. |
1464-42-2, 2578-28-1 | |
Record name | Selenomethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | DL-Selenomethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenomethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(methylselenyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELENOMETHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SELENIUM METHIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
265 °C (decomposes) | |
Record name | SELENIUM METHIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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